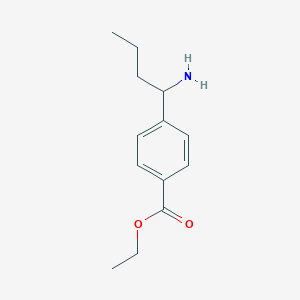
Ethyl 4-(1-aminobutyl)benzoate
Número de catálogo B8571295
Peso molecular: 221.29 g/mol
Clave InChI: FSIRVRCRIBWONX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08927577B2
Procedure details


Sodium cyanoborohydride (29.8 g, 0.450 mol) was added to a solution of Intermediate 1 (66.1 g, 0.300 mol) and ammonium acetate (236 g, 3.00 mol) in methanol (1000 mL). The solution was fitted with a reflux condenser and heated to 60° C. for 16 h. The solution was allowed to cool to room temperature. The reaction was quenched by dropwise addition of 1N HCl (300 mL) and allowed to stir at room temperature for 1 h. The reaction mixture was concentrated to remove methanol. This mixture was diluted by careful addition of 1N NaOH (500 mL) followed by extraction with dichloromethane (3×500 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated. Purification by silica gel flash chromatography (methanol/dichloromethane) gave ethyl(+/−)-4-(1-aminobutyl)benzoate (Intermediate 2). 1H NMR (400 MHz, CDCl3) δ 8.01 (d, J=8.2 Hz, 2H), 7.40 (d, J=8.2 Hz, 2H), 4.38 (q, J=7.2 Hz, 2H), 3.98 (t, J=6.9 Hz, 1H), 1.95 (br. s., 2H), 1.74-1.56 (m, 2H), 1.40 (t, J=7.1 Hz, 3H), 1.16-1.37 (m, 2H), 0.91 (t, J=7.4 Hz, 3H).



Identifiers


|
REACTION_CXSMILES
|
C([BH3-])#[N:2].[Na+].[C:5]([C:10]1[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=1)(=O)[CH2:6][CH2:7][CH3:8].C([O-])(=O)C.[NH4+]>CO>[NH2:2][CH:5]([C:10]1[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=1)[CH2:6][CH2:7][CH3:8] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
66.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)C1=CC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
236 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was fitted with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by dropwise addition of 1N HCl (300 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This mixture was diluted by careful addition of 1N NaOH (500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with dichloromethane (3×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel flash chromatography (methanol/dichloromethane)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

